![molecular formula C9H17N B2861498 4A-methyloctahydro-1H-cyclopenta[b]pyridine CAS No. 1783699-49-9](/img/structure/B2861498.png)

4A-methyloctahydro-1H-cyclopenta[b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

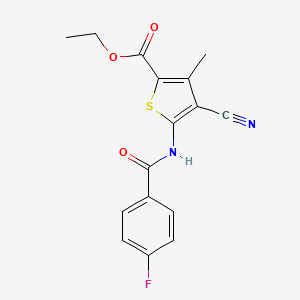

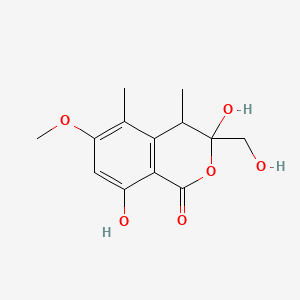

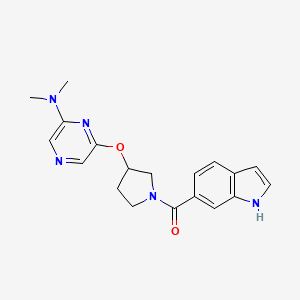

4A-methyloctahydro-1H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C9H17N . It is also known as moclobemide. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of a similar compound, a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue, was developed. The eight-step sequence relied on the reaction of 2,3-bis (chloromethyl)pyridine and a C1-binucleophile and the catalytic reduction of the pyridine ring as the key steps .Molecular Structure Analysis

The molecular structure of 4A-methyloctahydro-1H-cyclopenta[b]pyridine consists of 9 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 139.238 Da .Chemical Reactions Analysis

A novel photochemical method for the construction of previously unknown substituted 4a,7a-dihydroxy-5-methyl-3,4,4a,7a-tetrahydro-1H-cyclopenta[b]pyridine-2,7-diones based on readily available allomaltol derivatives containing an amide group was established .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

One-Pot Synthesis Approaches

Novel methods have been developed for the synthesis of pyridine derivatives, which are integral to many chemical and pharmaceutical applications. For instance, a one-pot synthesis technique has been devised for the creation of pyridines from dialkyl acyclic/cyclic ketones, demonstrating the versatility of pyridines as building blocks in organic chemistry (Abbiati et al., 2003).

Catalysis and Reaction Mechanisms

Pyridines have been utilized in catalytic methods that introduce methyl groups onto aromatic rings, showcasing their significance in fine-tuning chemical reactions for synthetic efficiency (Grozavu et al., 2020).

Materials Science

Polyimide Films

Research into pyridine-containing polyimides has highlighted their high thermal stability and unique optical properties, making them suitable for advanced material applications. These materials exhibit promising characteristics for electronic and optoelectronic devices due to their high glass transition temperatures and fluorescence upon protonation (Wang et al., 2008).

Pharmaceutical Applications

Antiproliferative Agents

Pyridine derivatives have been explored for their potential as antiproliferative agents against various cancer cell lines. Studies on dispiroindole derivatives, for example, have shown mild antitumor properties, indicating the role of pyridines in the development of new chemotherapeutic agents (George et al., 2013).

HIV-1 and HIV-2 Replication Inhibitors

Pyridine-based macrocycles have been identified as potent inhibitors of HIV replication, highlighting the importance of pyridine derivatives in antiviral therapy. These compounds work by antagonizing the chemokine receptor CXCR4, a crucial co-receptor for HIV entry into cells (Bridger et al., 1999).

Propiedades

IUPAC Name |

4a-methyl-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9-5-2-4-8(9)10-7-3-6-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGAZROFBPRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1NCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4A-methyloctahydro-1H-cyclopenta[b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)

![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)

![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)

![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)